Bromadol

Description

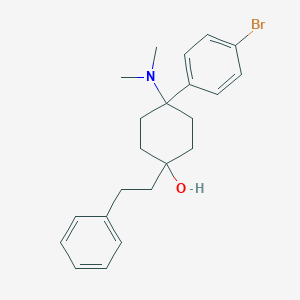

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUTWWKYIVBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018410 | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77239-98-6 | |

| Record name | Bromadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Bromadol's mechanism of action?

An In-depth Technical Guide to Bromadol's Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals On: The Core Pharmacological Profile of this compound (BDPC)

This document provides a comprehensive overview of the molecular mechanism of action for the potent synthetic opioid, this compound, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol). The information presented herein is synthesized from peer-reviewed literature and is intended to support research and development activities.

Core Mechanism of Action

This compound is a potent and highly selective full agonist of the µ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Its pharmacological effects, including profound analgesia, are primarily mediated through its interaction with this receptor. The analgesic effects of this compound are reversed by naloxone, a non-selective opioid receptor antagonist, confirming its action through the opioid receptor system.[3][4]

Upon binding to the MOR, this compound induces a conformational change in the receptor, which triggers the activation of intracellular signaling cascades.[2] The primary mechanism involves the activation of heterotrimeric Gαi/o proteins. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit subsequently inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] The dissociated Gβγ subunit can also modulate downstream effectors, including activating G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels, which collectively hyperpolarize neurons and reduce neurotransmitter release.[1]

In addition to G protein-dependent signaling, this compound robustly promotes the recruitment of β-arrestin2 to the activated MOR.[2][5][6] Following agonist binding, the MOR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin2, which not only mediates receptor desensitization and internalization but can also initiate distinct, G protein-independent signaling pathways.[5] In vitro functional assays indicate that this compound is a full agonist for both G protein and β-arrestin2 pathways, with no significant bias towards either pathway.[1][6] The trans-isomer of this compound is noted to be significantly more potent than the cis-isomer.[2][3][4][7]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to other reference opioids.

| Parameter | Receptor/Pathway | This compound | Hydromorphone | Fentanyl |

| Binding Affinity (Ki, nM) | Human µ-Opioid Receptor | 1.49[3][4][5] / 0.79[2] | 1.17[5] | 1.35[5] |

| Functional Potency (EC50, nM) | mini-Gi Recruitment | 3.04[1][2][5] | 5.67[5] | 1.20[5] |

| β-arrestin2 Recruitment | 1.89[1][2][5][6] | 2.43[5] | 0.80[5] | |

| Functional Efficacy (Emax) | mini-Gi Recruitment | >2.6-fold vs Hydromorphone[2][5][6] | Reference | - |

| β-arrestin2 Recruitment | ≥1.3-fold vs Hydromorphone[2][5][6] | Reference | - |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. Detailed methodologies for these experiments are provided below.

µ-Opioid Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in assay buffer.

-

Assay Setup: The assay is performed in 96-well plates. Each well contains:

-

A fixed concentration of a radiolabeled MOR-selective antagonist (e.g., [³H]-diprenorphine or [³H]-DAMGO).

-

A range of concentrations of the unlabeled competitor ligand (this compound).

-

Cell membranes prepared in step 1.

-

-

Incubation: The plates are incubated for a defined period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove non-specific binding.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail. The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., 10 µM Naloxone). Specific binding is calculated by subtracting non-specific from total binding. The data are fitted to a one-site competition binding equation using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mini-Gi Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating G protein signaling.

Methodology:

-

Cell Culture: HEK293T cells are engineered to co-express the human µ-opioid receptor and a 'mini-G' protein construct. Mini-G proteins are engineered Gα subunits that can report on receptor activation. Often, a reporter system like the NanoBiT/NanoLuc Binary Technology is used, where the receptor is fused to one subunit of the luciferase enzyme (e.g., LgBiT) and the mini-Gi protein is fused to the complementary subunit (e.g., SmBiT).

-

Assay Plating: Cells are seeded into 384-well white, clear-bottom plates and incubated overnight.

-

Compound Preparation: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations.

-

Assay Procedure: The cell culture medium is removed, and the diluted compounds are added to the wells. The plate is incubated for a set period (e.g., 15-30 minutes) at 37°C.

-

Detection: The luciferase substrate (e.g., furimazine) is added to each well. The recruitment of the mini-Gi-SmBiT to the activated MOR-LgBiT brings the enzyme fragments together, reconstituting a functional luciferase that generates a luminescent signal.

-

Data Analysis: Luminescence is read using a plate luminometer. The data are normalized to a vehicle control (0% activity) and a reference full agonist (100% activity). The normalized data are plotted against the logarithm of the this compound concentration and fitted to a four-parameter logistic equation to determine the EC50 and Emax values.

β-Arrestin2 Recruitment Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in recruiting β-arrestin2.

Methodology:

-

Assay Principle: This assay often uses an enzyme fragment complementation (EFC) system, such as the PathHunter® technology. Cells (e.g., CHO-K1) are engineered to express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor).

-

Cell Plating: PathHunter® OPRM1 β-arrestin cells are seeded into 384-well white assay plates and incubated overnight.

-

Compound Addition: Serial dilutions of this compound are prepared and added to the cell plates. The plates are then incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

-

Detection: A detection reagent containing the enzyme substrate is added to each well. The plate is incubated for 60 minutes at room temperature. The proximity of the ProLink™ and Enzyme Acceptor fragments, caused by β-arrestin2 recruitment, forms an active enzyme that converts the substrate, generating a chemiluminescent signal.

-

Data Analysis: The chemiluminescent signal is read using a plate luminometer. Data are normalized to vehicle (0%) and a reference full agonist (100%). A dose-response curve is generated by plotting the normalized response against the log of the compound concentration. The curve is fitted using a four-parameter logistic equation to calculate the EC50 and Emax values.

Visualizations

Signaling Pathway of this compound at the µ-Opioid Receptor

Caption: µ-Opioid Receptor signaling cascade initiated by this compound.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining binding affinity via a competitive assay.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Bromadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological characteristics of Bromadol (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. Initially synthesized in the 1970s, this compound has been a subject of interest due to its exceptionally high potency as a µ-opioid receptor (MOR) agonist. This document details its original synthesis, structure-activity relationships, and the experimental methodologies used to elucidate its pharmacological profile. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and opioid research.

Introduction

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol and also known by its laboratory code BDPC, is a potent, fully synthetic opioid analgesic.[1][2][3] It belongs to the distinctive arylcyclohexylamine chemical class.[1][2] Developed in the 1970s by Daniel Lednicer at The Upjohn Company, initial preclinical studies in animal models suggested an astonishing potency, estimated to be around 10,000 times that of morphine.[1][2][3] However, subsequent and more contemporary research has refined this estimate, placing the potency of the more pharmacologically active trans-isomer at approximately 504 times that of morphine.[1][2][3]

This document aims to provide an in-depth technical guide to the discovery and history of this compound, with a focus on its chemical synthesis, pharmacological properties, and the experimental methods used for its characterization.

Discovery and History

The development of this compound was part of a broader research program at The Upjohn Company in the 1970s focused on exploring 4-amino-4-arylcyclohexanone derivatives as novel analgesic agents.[4] The lead scientist behind this work was Daniel Lednicer. The initial synthesis and pharmacological evaluation of this compound were first detailed in a seminal 1979 publication in the Journal of Medicinal Chemistry and further protected by patents, including U.S. Patent 4,366,172.[5]

Initially, this compound was identified as an exceptionally potent analgesic in animal models, with its effects being reversible by the opioid antagonist naloxone, indicating a mechanism of action mediated through opioid receptors.[4] Despite its potent analgesic properties, this compound did not progress to clinical trials, likely due to its extreme potency and the associated risks.[4] In more recent years, this compound has re-emerged on the illicit drug market as a novel synthetic opioid (NSO), with the first reported seizure in Montreal, Canada, in 2013.[1][2] This has led to renewed interest from a forensic and regulatory perspective.

Chemical Synthesis

The original synthesis of this compound developed by Lednicer and his team at Upjohn is a multi-step process. The synthesis of the trans-isomer of 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol is of particular importance due to its significantly higher analgesic potency compared to the cis-isomer.[6]

Key Synthetic Intermediates

Retrosynthetic analysis of this compound points to two crucial precursors:

-

4-(4-bromophenyl)cyclohexanone : This ketone provides the core cyclohexyl and bromophenyl moieties.[6]

-

2-phenylethyl bromide : This alkylating agent is used to introduce the phenethyl group.[6]

Experimental Protocol: Original Synthesis (as described by Lednicer et al.)

The following is a generalized protocol based on the available literature. Specific reaction conditions, such as temperatures, reaction times, and purification methods, would be detailed in the original patent and publication.

Step 1: Synthesis of 4-(4-bromophenyl)-4-cyanocyclohexanone The synthesis typically begins with the reaction of a suitable starting material to introduce the bromophenyl and cyano groups at the 4-position of a cyclohexanone (B45756) ring.

Step 2: Conversion to 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone The cyano group is then converted to a dimethylamino group. This can be achieved through reduction of the nitrile to a primary amine, followed by methylation.

Step 3: Introduction of the Phenethyl Group The ketone at the 1-position is reacted with a phenethyl Grignard reagent (phenethylmagnesium bromide) or a similar organometallic reagent to introduce the 1-(2-phenylethyl) group and form the tertiary alcohol.

Step 4: Separation of Isomers The final product is a mixture of cis and trans isomers. The more potent trans-isomer is separated from the cis-isomer through chromatographic techniques. The stereochemistry is crucial for its pharmacological activity.[6]

Pharmacological Properties

This compound is a potent and selective agonist of the µ-opioid receptor (MOR).[6] Its high affinity for this receptor is the primary driver of its analgesic effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the pharmacological activity of this compound.

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) at human MOR | 1.49 nM | [4][6] |

| 0.79 ± 0.46 nM | [6] | |

| Functional Potency (EC50) - β-arrestin2 Recruitment | 1.89 nM | [6][7] |

| Functional Potency (EC50) - mini-Gi Recruitment | 3.04 nM | [6][7] |

| In Vivo Analgesic Potency (Mouse Hot Plate Test) | ~504 times that of morphine | [1][2][3] |

| ~2.9 times that of fentanyl | [8][9] |

Table 1: In Vitro and In Vivo Pharmacological Data for this compound.

Structure-Activity Relationship (SAR)

The SAR studies of this compound and its analogs, primarily conducted by the Upjohn team, have revealed several key structural features that govern its analgesic activity:[4]

-

Stereochemistry : The trans conformation of the substituents on the cyclohexanol (B46403) ring is critical for potent analgesic activity. The cis-isomer is significantly less potent.[6]

-

Aryl Substituent : The nature and position of the substituent on the phenyl ring are major determinants of activity.

-

para-Halo substitutions (like bromine in this compound) enhance the interaction with analgesic receptors.[6]

-

Replacing the para-bromine with a chlorine or a methyl group results in analogs with similar activity.[2]

-

A meta-hydroxyl derivative exhibits robust antagonist activity, demonstrating a dramatic shift from agonist to antagonist properties with a change in substituent position.[2]

-

-

N-Phenethyl Group : Modifications to the N-phenethyl group can also modulate activity. For instance, replacing it with a cyclohex-3-ene moiety can retain similar potency.[4]

Experimental Protocols

The characterization of this compound's pharmacology has relied on a suite of standard in vitro and in vivo assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Competitive Binding: A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO or [³H]-diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

β-Arrestin2 Recruitment Assay

Objective: To measure the functional potency (EC50) of this compound in activating the β-arrestin2 signaling pathway downstream of µ-opioid receptor activation.

Methodology (Example using PathHunter® assay):

-

Cell Culture: CHO-K1 cells stably co-expressing the µ-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag are used.

-

Agonist Stimulation: Cells are treated with varying concentrations of this compound.

-

Signal Detection: Agonist binding to the receptor induces the recruitment of β-arrestin2, bringing the two enzyme fragments into proximity and forming a functional β-galactosidase enzyme. The activity of this enzyme is measured by adding a chemiluminescent substrate.

-

Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated.

mini-Gi Recruitment Assay

Objective: To determine the functional potency (EC50) of this compound in activating G-protein signaling.

Methodology:

-

Assay Principle: This assay measures the interaction between the activated µ-opioid receptor and an engineered mini-G protein (mini-Gi).

-

Cell-Based System: Similar to the β-arrestin assay, a cell line is used that co-expresses the µ-opioid receptor and mini-Gi, often with components of a reporter system like split-luciferase.

-

Agonist Treatment and Signal Measurement: Cells are stimulated with different concentrations of this compound, and the resulting signal from the reporter system is measured.

-

Data Analysis: The EC50 value is determined from the concentration-response curve.

Mouse Hot Plate Test

Objective: To assess the in vivo analgesic efficacy of this compound.

Methodology:

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55°C) is used.

-

Animal Dosing: Mice are administered with varying doses of this compound, typically via subcutaneous or intraperitoneal injection.

-

Nociceptive Response Measurement: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

-

Data Analysis: The dose of this compound that produces a maximal possible effect in 50% of the animals (ED50) is calculated.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling is mediated through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, µ-opioid receptor activation can trigger the recruitment of β-arrestins, which, in addition to their role in receptor desensitization and internalization, can initiate G-protein-independent signaling pathways.

Experimental Workflow: In Vitro Characterization

The in vitro characterization of a novel opioid agonist like this compound typically follows a standardized workflow to determine its binding affinity and functional potency at the target receptor.

Pharmacokinetics and Metabolism

Despite the extensive characterization of its in vitro and in vivo pharmacology, there is a notable lack of published data on the pharmacokinetics and metabolism of this compound.[4][10] Studies on its absorption, distribution, metabolism, and excretion (ADME) profile have not been made publicly available. This represents a significant knowledge gap in the comprehensive understanding of this compound's disposition in biological systems.

Conclusion

This compound remains a significant compound in the history of opioid research, notable for its extreme potency discovered early in its development. The work of Lednicer and his team at Upjohn in the 1970s provided a valuable scaffold for understanding the structure-activity relationships of 4-amino-4-arylcyclohexanol derivatives. While its clinical development was not pursued, its re-emergence as a novel synthetic opioid underscores the importance of continued research and monitoring of such potent compounds. This technical guide has summarized the key historical, chemical, and pharmacological aspects of this compound, providing a foundational resource for researchers in the field. The lack of pharmacokinetic data highlights an area for future investigation that would be critical for a complete understanding of this potent opioid.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 3. BDPC - Wikipedia [en.wikipedia.org]

- 4. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

- 5. Hot plate test - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Buy this compound | 77239-98-6 [smolecule.com]

- 8. This compound CAS#: 77239-98-6 [m.chemicalbook.com]

- 9. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Profile of Bromadol (BDPC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bromadol (BDPC), a potent synthetic opioid of the arylcyclohexylamine class. It details the compound's chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization.

Chemical Identity and Structure

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol, is a synthetic opioid developed by Daniel Lednicer at The Upjohn Company in the 1970s.[1][2][3][4] Its structure is characterized by a cyclohexane (B81311) ring with key substitutions that impart high affinity and efficacy at the μ-opioid receptor.[1][4] The pharmacologically more active stereoisomer is the trans-isomer, where the hydroxy and phenylethyl groups at the C1 position and the 4-bromophenyl and dimethylamino groups at the C4 position have a specific spatial arrangement.[1][2][5]

Key Identifiers:

-

IUPAC Name: (1s,4r)-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol[6]

Below is a two-dimensional representation of the chemical structure of the active trans-isomer of this compound (BDPC).

Caption: 2D chemical structure of trans-Bromadol (BDPC).

Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of experimental data and computational predictions. These characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Melting Point | 242–243 °C (trans-isomer HCl salt) | [1] |

| 208–210 °C (cis-isomer HCl salt, hydrated) | [1] | |

| Boiling Point | 488.8 ± 45.0 °C (Predicted) | [7][9] |

| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7][9] |

| pKa | 14.83 ± 0.40 (Predicted) | [7][9] |

| LogP | 5.14 (Predicted) | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

Pharmacological Profile

This compound is a highly potent and selective full agonist of the μ-opioid receptor (MOR).[1][4] Its analgesic effects are significantly greater than those of morphine and fentanyl.[2][3][7][9]

| Parameter | Value | Notes | Source |

| Mechanism of Action | Full agonist at the μ-opioid receptor | [4] | |

| Binding Affinity (Ki) | 1.49 nM | For the μ-opioid receptor | [4][10] |

| Analgesic Potency | ~504 times that of morphine | In animal models (trans-isomer) | [2][3][4] |

| ~2.9 times that of fentanyl | In mouse hot plate assay | [1][7][9] | |

| In Vitro Efficacy | EC₅₀ 7.6-fold lower than fentanyl | β-arrestin 2 recruitment assay | [3][7][9] |

| EC₅₀ 10.8-fold lower than fentanyl | mini-Gi recruitment assay | [3][7][9] |

Downstream Signaling Pathway

Upon binding to the μ-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events characteristic of Gi/o protein activation. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and analgesia. The compound also promotes the recruitment of β-arrestin 2.[3][7][9]

Caption: BDPC-induced μ-opioid receptor signaling cascade.

Experimental Protocols

The characterization of this compound involves several key experimental procedures, from its chemical synthesis to its pharmacological evaluation.

Chemical Synthesis Workflow

The original synthesis of this compound was a five-step process developed at Upjohn.[1] It begins with a protected cyclohexanone (B45756) derivative and introduces the necessary functional groups in a regioselective manner.

Caption: General workflow for the laboratory synthesis of this compound.

Methodology: The synthesis starts with the monoketal of cyclohexane-1,4-dione to protect one carbonyl group.[1] The synthesis proceeds through the sequential introduction of the 4-bromophenyl and dimethylamino groups at the C4 position. Following deprotection, the intermediate, 4-(p-bromophenyl)-4-dimethylaminocyclohexanone, undergoes a Grignard reaction with phenethylmagnesium bromide to install the phenylethyl and hydroxyl groups at the C1 position.[7][8] The final step involves purification and separation of the cis and trans isomers, often through crystallization-based methods.[4]

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Ki) of this compound for the μ-opioid receptor. It measures the ability of this compound to displace a known radioactively labeled ligand from the receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the μ-opioid receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of a high-affinity MOR radioligand (e.g., [³H]-DAMGO), and a range of concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Analgesia Assay: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the analgesic efficacy of compounds in animal models.[1][3][7][9]

Methodology:

-

Acclimation: Acclimate mice to the testing room and handling procedures.

-

Baseline Measurement: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection).

-

Post-treatment Measurement: At set time points after administration, place the mice back on the hot plate and measure their response latencies.

-

Data Analysis: The analgesic effect is quantified as the increase in latency time compared to the baseline measurement. Data are often expressed as the Maximum Possible Effect (%MPE) to normalize the results. Potency is determined by constructing a dose-response curve and calculating the ED₅₀ value.

References

- 1. grokipedia.com [grokipedia.com]

- 2. BDPC - Wikipedia [en.wikipedia.org]

- 3. This compound | 77239-98-6 [chemicalbook.com]

- 4. Buy this compound | 77239-98-6 [smolecule.com]

- 5. caymanchem.com [caymanchem.com]

- 6. BDPC/bromadol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Cas 77239-98-6,this compound HCL BDPC | lookchem [lookchem.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound CAS#: 77239-98-6 [m.chemicalbook.com]

- 10. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]

The Pharmacological Profile of Bromadol (BDPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromadol, also known by its systematic name 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol (BDPC), is a potent synthetic opioid analgesic developed in the 1970s.[1] It is characterized by a distinctive arylcyclohexylamine chemical structure.[1] As a powerful agonist of the μ-opioid receptor (MOR), this compound has demonstrated exceptionally high analgesic potency in both in vitro and in vivo studies.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action. The information is intended to serve as a core resource for researchers and professionals engaged in opioid pharmacology and drug development.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various assays to determine its binding affinity, functional potency, and efficacy at the μ-opioid receptor. The data presented below is primarily for the more pharmacologically active trans-isomer of this compound.[2][4][5]

Table 1: Receptor Binding Affinity and In Vitro Potency of this compound

| Parameter | Receptor | Value | Assay System |

| Binding Affinity (Ki) | Human μ-Opioid Receptor | 1.49 nM[2][4][6] | Radioligand Binding Assay |

| μ-Opioid Receptor | 0.79 ± 0.46 nM[2] | Radioligand Binding Assay | |

| Functional Potency (EC50) | μ-Opioid Receptor | 3.04 nM (95% CI: 1.48–6.28)[2][3][4] | mini-Gi Recruitment Assay |

| μ-Opioid Receptor | 1.89 nM (95% CI: 1.23–2.93)[2][3][4] | β-arrestin2 Recruitment Assay |

Table 2: In Vitro Efficacy of this compound

| Parameter | Pathway | Value (Relative to Hydromorphone) | Assay System |

| Efficacy (Emax) | mini-Gi Recruitment | 462%[3] | HEK293T cells expressing human MOR |

| β-arrestin2 Recruitment | 182%[3] | HEK293T cells expressing human MOR |

Table 3: In Vivo Analgesic Potency of this compound (trans-isomer)

| Comparison Compound | Potency Ratio (this compound vs. Compound) | Animal Model / Assay |

| Morphine | ~504x[1][2][4][7] | Various animal models |

| Fentanyl | ~2.9x[2][5] | Mouse Hot Plate Assay |

Note: Initial estimates suggested this compound's potency was up to 10,000 times that of morphine; however, subsequent studies using modern techniques have revised this figure to approximately 504 times for the more active trans-isomer.[1][2][5]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a full agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2][4] Upon binding, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling and activation of inhibitory G-proteins (Gαi/o). This activation leads to the dissociation of Gα and Gβγ subunits, which in turn modulate downstream effectors to produce analgesia. Key downstream events include the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels.[8]

Furthermore, this compound stimulates the recruitment of β-arrestin2 to the MOR.[2][3][4] This process is involved in receptor desensitization, internalization, and can also initiate distinct signaling pathways that are separate from G-protein signaling.[8] The analgesic effects of this compound are reversed by non-selective opioid receptor antagonists like naloxone, confirming its action through the opioid receptor system.[2][5]

Figure 1. this compound-induced μ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The following sections detail representative methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the μ-opioid receptor (e.g., HEK293 cells stably expressing human MOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of a selective MOR radioligand (e.g., [3H]-DAMGO), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Figure 2. Experimental Workflow for Radioligand Binding Assay.

β-arrestin2 Recruitment Assay (BRET-based)

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying its ability to induce the interaction between the μ-opioid receptor and β-arrestin2 using Bioluminescence Resonance Energy Transfer (BRET).[6][9]

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and co-transfect them with plasmids encoding for the μ-opioid receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[6]

-

Cell Plating: After transfection (e.g., 24-48 hours), plate the cells into a 96-well microplate suitable for luminescence measurements.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells. Include a vehicle control and a positive control (e.g., a known MOR full agonist).

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.

-

BRET Signal Detection: Immediately measure the luminescence signal at two distinct wavelengths using a microplate reader equipped with appropriate filters for the BRET donor and acceptor (e.g., ~485 nm for Rluc and ~530 nm for Venus).

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Plot the BRET ratio against the log concentration of this compound. Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve. Efficacy is often expressed relative to a standard full agonist.

In Vivo Analgesia - Mouse Hot Plate Test

This test assesses the analgesic potency of this compound by measuring the latency of a mouse to react to a thermal stimulus.[3][7]

Methodology:

-

Animal Acclimation: Acclimate male ICR or Swiss Webster mice to the testing room for at least 30-60 minutes before the experiment.

-

Apparatus Setup: Maintain the surface of the hot plate apparatus at a constant temperature, typically between 52-55°C.[1][7]

-

Baseline Measurement: Place each mouse individually on the hot plate and measure the baseline latency to a nocifensive response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30 or 60 seconds) is used to prevent tissue damage.[1]

-

Drug Administration: Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the hot plate and measure the response latency again.[3]

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Calculate the ED50 (the dose that produces 50% of the maximum effect) from the dose-response curve.

Figure 3. Experimental Workflow for the Mouse Hot Plate Test.

Structure-Activity Relationships (SAR)

The potent activity of this compound is highly dependent on its specific chemical structure. Key SAR findings include:

-

Stereochemistry: The spatial arrangement of substituents on the cyclohexanol (B46403) ring is critical. The trans-isomer, with respect to the 1-hydroxyl and 4-aryl groups, is substantially more potent than the cis-isomer, indicating this configuration is essential for optimal binding and activation of the μ-opioid receptor.[2][4][5]

-

Aromatic Substituent: The para-bromo group on the phenyl ring is important for high potency. Replacing it with a chlorine or methyl group results in analogues with similar activity.[1][10]

-

N-Substituent: The N-phenethyl group contributes significantly to the compound's affinity and efficacy. Modifications to this group can alter the pharmacological profile.[2]

-

Tertiary Amine: The dimethylamino group is a key pharmacophoric element. Oxidation of this group to an N-oxide can reduce binding affinity, highlighting its role in molecular interactions with the receptor.[2]

Pharmacokinetics

Despite extensive characterization of its pharmacodynamics, detailed studies on the bioavailability, metabolism, and overall pharmacokinetic profile of this compound have not yet been published in peer-reviewed literature.[6] This remains a significant gap in the comprehensive understanding of the compound.

Conclusion

This compound is a highly potent synthetic opioid characterized by its strong full agonism at the μ-opioid receptor. Its high affinity, in vitro potency, and significant in vivo analgesic effects, which are several hundred times greater than morphine, underscore its robust pharmacological activity. The data and methodologies presented in this guide provide a foundational understanding for researchers and professionals in the field. Further investigation into its pharmacokinetic properties and the activity of its metabolites is necessary to complete its pharmacological profile. As a compound with a notable presence on the illicit drug market, continued monitoring and research are warranted.[1][2][6]

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. benchchem.com [benchchem.com]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors | Semantic Scholar [semanticscholar.org]

- 6. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bromadol (BDPC) for Researchers

For Research, Scientific, and Drug Development Professionals

Abstract

Bromadol, also known as BDPC (trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), is a potent synthetic opioid analgesic with a unique arylcyclohexylamine structure. Developed in the 1970s by Upjohn, it has garnered significant interest within the research community due to its exceptionally high potency as a µ-opioid receptor (MOR) agonist.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, pharmacology, and the analytical methodologies for its study. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of opioid pharmacology and analgesic development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[3] The trans-isomer is significantly more potent than the cis-isomer.[4] Key chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Systematic Name | trans-4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol | [3][5][6] |

| Common Names | This compound, BDPC | [2][3] |

| Molecular Formula | C₂₂H₂₈BrNO | [3][4][5] |

| Molecular Weight | 402.4 g/mol | [3][4][5] |

| CAS Number | 77239-98-6 | [4] |

| Melting Point (HCl salt) | trans-isomer: 242–243 °C | [3] |

| Solubility | Low in water; soluble in ethanol (B145695) and dimethyl sulfoxide | [3] |

Synthesis

The synthesis of this compound was originally developed by Daniel Lednicer at Upjohn and involves a multi-step process.[3][5] A laboratory-scale synthesis of a similar compound, 1-[1-(4-bromophenyl)-2-(dimethylamino)ethyl]cyclohexanol, has been described and can be adapted. The general approach involves the reaction of a Grignard reagent derived from 2-phenylethyl bromide with a protected 4-(4-bromophenyl)-4-(dimethylamino)cyclohexanone precursor, followed by deprotection. Stereochemical control to obtain the more active trans-isomer is a critical aspect of the synthesis.[4]

Pharmacology

This compound is a highly potent and selective full agonist of the µ-opioid receptor (MOR).[4][5] Its analgesic effects are mediated through the activation of this receptor.[7]

Receptor Binding and Functional Activity

In vitro studies have demonstrated this compound's high affinity for the human MOR and its potent activation of downstream signaling pathways.

| Parameter | Value | Assay System | Reference(s) |

| Ki (MOR) | 1.49 nM | Competitive Radioligand Binding | [4][7] |

| Ki (MOR) | 0.79 ± 0.46 nM | Competitive Radioligand Binding | [4] |

| EC₅₀ (β-arrestin2 recruitment) | 1.89 nM (95% CI: 1.23-2.93 nM) | In vitro bio-assay | [4][5] |

| EC₅₀ (mini-Gi recruitment) | 3.04 nM (95% CI: 1.48-6.28 nM) | In vitro bio-assay | [4][5] |

| In Vivo Analgesic Potency | ~504 times that of morphine | Mouse hot plate assay | [4][7] |

| In Vivo Analgesic Potency | ~2.9 times that of fentanyl | Mouse hot plate assay | [4][7] |

Signaling Pathways

As a MOR agonist, this compound activates two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[5]

-

G-Protein Signaling: Upon binding of this compound to the MOR, a conformational change in the receptor leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, which contributes to the analgesic effect.[3]

-

β-Arrestin Signaling: Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the MOR. This phosphorylation promotes the recruitment of β-arrestin2, which is involved in receptor desensitization, internalization, and the activation of other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[5] this compound has been shown to be a robust recruiter of β-arrestin2.[5]

Experimental Protocols

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the MOR by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes expressing the human MOR (e.g., from CHO-K1 cells).

-

Radioligand: [³H]-DAMGO (a selective MOR agonist).

-

Test compound: this compound.

-

Non-specific binding control: Naloxone (B1662785).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM) and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of naloxone (e.g., 10 µM).

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This assay measures the ability of this compound to induce the recruitment of β-arrestin2 to the MOR, a key step in receptor desensitization and signaling. Commercial kits, such as the DiscoverX PathHunter assay, are commonly used.

-

Principle (PathHunter Assay): Cells are engineered to express a MOR tagged with a ProLink (PK) enzyme fragment and β-arrestin2 tagged with an Enzyme Acceptor (EA) fragment. Agonist binding brings the two fragments together, forming a functional β-galactosidase enzyme that generates a chemiluminescent signal.[8]

-

Procedure (Agonist Mode):

-

Culture PathHunter cells expressing the human MOR and β-arrestin2-EA in a 384-well plate.[8]

-

Prepare serial dilutions of this compound.

-

Add the this compound dilutions to the cells.

-

Incubate at 37°C for 90 minutes.[9]

-

Add the detection reagents (substrate for β-galactosidase).[9]

-

Incubate at room temperature for 60 minutes.[9]

-

Measure the chemiluminescence using a plate reader.

-

Plot the data and determine the EC₅₀ value.

-

This functional assay quantifies the activation of Gi/o proteins by the MOR upon agonist binding.

-

Materials:

-

Cell membranes expressing the human MOR.

-

[³⁵S]GTPγS (radiolabeled GTP analog).

-

GDP.

-

Test compound: this compound.

-

Unlabeled GTPγS (for non-specific binding).

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with GDP (e.g., 10-100 µM) and varying concentrations of this compound at 30°C for 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.05-0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters.

-

Calculate the net agonist-stimulated binding and determine the EC₅₀ and Emax values.

-

In Vivo Analgesic Assays

This test assesses the analgesic effect of this compound by measuring the latency of the animal's response to a thermal stimulus.[7][10]

-

Apparatus: A hot plate with a controlled temperature surface (e.g., 55 ± 0.5°C) and a transparent cylinder to confine the mouse.[4][10]

-

Procedure:

-

Administer this compound or vehicle to the mice (e.g., intraperitoneally).

-

At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate.[4]

-

Start a timer and observe the mouse for nociceptive responses, such as paw licking or jumping.[4][10]

-

Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11]

-

An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

-

This assay also measures the analgesic response to a thermal stimulus applied to the tail.[12]

-

Apparatus: A device that applies a focused beam of radiant heat to the mouse's tail and a sensor that automatically stops the timer when the tail flicks.[12]

-

Procedure:

-

Administer this compound or vehicle to the mice.

-

Gently restrain the mouse and place its tail over the heat source.

-

Activate the heat source and start the timer.

-

The timer stops automatically when the mouse flicks its tail away from the heat.

-

Record the latency. A cut-off time is employed to prevent injury.[13]

-

An increased tail-flick latency indicates analgesia.

-

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for this compound are not extensively published. However, as an arylcyclohexylamine, it is expected to be metabolized in the liver, likely via N-dealkylation and oxidation.[4] The resulting metabolites and the parent compound are primarily excreted in the urine. The high lipophilicity of this compound suggests it may have a significant volume of distribution.

Analytical Chemistry

The quantification of this compound in biological matrices is crucial for pharmacokinetic and forensic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC has been used for the analysis of this compound, particularly for purity assessment and the identification of impurities in bulk samples.[14] A common impurity identified is 2-phenylethanol, which can be removed by heating under vacuum.[14]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of arylcyclohexylamines and their metabolites in biological samples such as blood and plasma.[3] While a specific validated method for this compound is not widely published, methods developed for other potent synthetic opioids can be adapted. These methods typically involve sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) followed by chromatographic separation and mass spectrometric detection.

Conclusion

This compound remains a compound of significant interest for research into opioid pharmacology due to its high potency and efficacy at the µ-opioid receptor. This guide provides a foundational overview of its properties and the methodologies for its study. Further research is warranted to fully elucidate its pharmacokinetic profile, metabolic fate, and to develop and validate specific analytical methods for its quantification in biological systems. Such studies will be invaluable for a comprehensive understanding of this potent synthetic opioid and for the development of novel analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Tail flick test - Wikipedia [en.wikipedia.org]

- 13. rjptsimlab.com [rjptsimlab.com]

- 14. Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potency of Trans-Bromadol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potency of the trans-isomer of Bromadol (BDPC), a potent synthetic opioid analgesic. It consolidates quantitative data on its binding affinity and functional potency at the µ-opioid receptor, outlines detailed experimental methodologies for key assays, and visualizes the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals engaged in opioid pharmacology and drug development.

Introduction

This compound, systematically named 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a synthetic opioid with a distinct arylcyclohexylamine structure.[1][2] Developed in the 1970s by Daniel Lednicer at The Upjohn Company, initial studies in animal models suggested its potency to be exceptionally high, with some early estimations reaching up to 10,000 times that of morphine.[2][3][4][5] Subsequent, more refined research has established the potency of the trans-isomer to be approximately 504 times that of morphine.[2][6] The stereochemistry of this compound is a critical determinant of its pharmacological activity, with the trans-isomer exhibiting significantly greater potency than the cis-isomer.[7] This guide focuses on the trans-isomer, which is the pharmacologically active form.

Quantitative Potency Data

The potency of trans-Bromadol has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative perspective against other well-known opioids.

Table 1: In Vitro Binding Affinity and Functional Potency of Trans-Bromadol at the µ-Opioid Receptor

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 1.49 nM | Dissociation constant for the human µ-opioid receptor. | [6] |

| 0.79 ± 0.46 nM | Dissociation constant for the µ-opioid receptor. | [6] | |

| Functional Potency (EC50) | |||

| β-arrestin2 Recruitment | 1.89 nM (95% CI: 1.23-2.93 nM) | Effective concentration for 50% maximal response in a β-arrestin2 recruitment assay. | [6] |

| mini-Gi Recruitment | 3.04 nM (95% CI: 1.48-6.28 nM) | Effective concentration for 50% maximal response in a mini-Gi recruitment assay. | [6] |

Table 2: Comparative In Vivo Analgesic Potency

| Compound | Potency Ratio (vs. Morphine) | Potency Ratio (vs. Fentanyl) | Assay | Reference |

| Trans-Bromadol | ~504x | ~2.9x | Mouse Hot Plate Assay | [6][7] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in determining the potency of trans-Bromadol.

Radioligand Binding Assay for µ-Opioid Receptor Affinity (Ki)

This protocol outlines a standard method for determining the binding affinity of a compound for the µ-opioid receptor using a competitive radioligand binding assay.

Objective: To determine the dissociation constant (Ki) of trans-Bromadol for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 or HEK293 cells).

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist).

-

Non-specific binding control: Naloxone (B1662785) (a non-selective opioid antagonist).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: trans-Bromadol.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold assay buffer. Centrifuge to pellet the cell membranes. Wash the pellet with fresh buffer and resuspend to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, [³H]DAMGO, and assay buffer.

-

Non-specific Binding: Cell membranes, [³H]DAMGO, and a high concentration of naloxone (e.g., 10 µM).

-

Competitive Binding: Cell membranes, [³H]DAMGO, and varying concentrations of trans-Bromadol.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of trans-Bromadol (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-Arrestin2 Recruitment Assay (Functional Potency)

This protocol describes a common method to assess the functional potency of a compound by measuring its ability to induce the recruitment of β-arrestin2 to the activated µ-opioid receptor, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Objective: To determine the EC50 of trans-Bromadol for β-arrestin2 recruitment to the µ-opioid receptor.

Materials:

-

CHO-K1 or U2OS cells co-expressing the human µ-opioid receptor fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor tag.

-

Cell culture medium.

-

Test compound: trans-Bromadol.

-

Reference agonist: DAMGO.

-

Detection reagents.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of trans-Bromadol and the reference agonist in an appropriate assay buffer.

-

Compound Addition: Add the diluted compounds to the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin2 recruitment.

-

Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

-

Measurement: After a further incubation period (typically 60 minutes), measure the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Mini-Gi Recruitment Assay (Functional Potency)

This protocol outlines a method to measure the recruitment of a mini-G protein (a truncated Gα subunit) to the activated µ-opioid receptor, often utilizing NanoBiT® technology.

Objective: To determine the EC50 of trans-Bromadol for mini-Gi recruitment to the µ-opioid receptor.

Materials:

-

HEK293 cells co-expressing the human µ-opioid receptor fused to a Large BiT (LgBiT) fragment and a mini-Gi protein fused to a Small BiT (SmBiT) fragment.

-

Cell culture medium.

-

Test compound: trans-Bromadol.

-

Reference agonist: DAMGO.

-

Nano-Glo® Live Cell Reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a suitable microplate.

-

Compound Addition: Prepare and add serial dilutions of trans-Bromadol and the reference agonist to the cells.

-

Incubation: Incubate the plate for a specified period to allow for receptor activation and mini-Gi recruitment.

-

Detection: Add the Nano-Glo® Live Cell Reagent containing the furimazine substrate.

-

Measurement: Immediately measure the luminescence signal using a luminometer.

-

Data Analysis: Generate dose-response curves by plotting the luminescence signal against the log of the compound concentration and calculate the EC50 value.

Signaling Pathways and Visualizations

Upon binding to the µ-opioid receptor, trans-Bromadol, as a potent agonist, initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin mediated pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for µ-opioid receptor activation involves the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the basis of the analgesic effects of opioids.

Caption: G-Protein dependent signaling pathway of trans-Bromadol.

β-Arrestin Mediated Signaling

Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the µ-opioid receptor, β-arrestin proteins (primarily β-arrestin2) are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and the initiation of a separate wave of signaling that is independent of G-proteins. β-arrestin-mediated signaling has been implicated in some of the adverse effects of opioids, such as tolerance and respiratory depression.

Caption: β-Arrestin mediated signaling pathway.

Experimental Workflow: In Vitro Potency Determination

The determination of the in vitro potency of a compound like trans-Bromadol typically follows a structured workflow, starting from receptor binding assays to functional assays that probe different aspects of receptor activation.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [PDF] Opioid activity of C8813, a novel and potent opioid analgesic. | Semantic Scholar [semanticscholar.org]

- 3. The search for the “next” euphoric non-fentanil novel synthetic opioids on the illicit drugs market: current status and horizon scanning | springermedizin.de [springermedizin.de]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [precision.fda.gov]

- 6. Table 4, Detailed protocol for the DiscoveRx D3 PathHunter® β-arrestin selectivity assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cosmobio.co.jp [cosmobio.co.jp]

Bromadol μ-opioid receptor agonist activity

An In-Depth Technical Guide to the μ-Opioid Receptor Agonist Activity of Bromadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as BDPC (4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol), is a potent synthetic opioid agonist with high affinity and efficacy at the μ-opioid receptor (MOR).[1][2][3] Developed in the 1970s, it represents a significant compound of interest within the arylcyclohexylamine class of chemicals.[1][2][4] This document provides a comprehensive technical overview of this compound's pharmacological activity at the μ-opioid receptor, detailing its binding affinity, functional potency, and the intracellular signaling cascades it initiates. It includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. The trans-isomer of this compound is noted to be significantly more potent than the cis-isomer.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining this compound's interaction with the μ-opioid receptor.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value (nM) | Notes |

| Ki | Human μ-Opioid | 1.49[1][4][5][6] | Ki represents the dissociation constant for binding affinity. |

| Ki | μ-Opioid | 0.79 ± 0.46[1] |

Table 2: In Vitro Functional Activity at the μ-Opioid Receptor

| Assay | Parameter | Value (nM) | Pathway |

| β-Arrestin2 Recruitment | EC50 | 1.89[1][4] | G-protein independent signaling |

| mini-Gi Recruitment | EC50 | 3.04[1][4] | G-protein dependent signaling |

EC50 (Half-maximal effective concentration) indicates the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 3: In Vivo Analgesic Potency

| Comparison Compound | Potency Ratio | Animal Model Assay |

| Morphine | ~504x more potent[1][2][3] | Mouse Hot Plate Assay[5][6] |

| Fentanyl | ~2.9x more potent[3][5][6] | Mouse Hot Plate Assay[5][6] |

Initial estimates suggested a potency of up to 10,000 times that of morphine, but later studies using more contemporary methods revised this figure.[1][2][5][6]

μ-Opioid Receptor Signaling Pathways

Activation of the μ-opioid receptor, a G-protein-coupled receptor (GPCR), by an agonist like this compound initiates two primary signaling cascades: the canonical G-protein-dependent pathway and the β-arrestin-mediated pathway.[7][8][9]

G-Protein-Dependent Signaling

This pathway is primarily responsible for the analgesic effects of opioids.[9] Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o), leading to downstream effects.[10][11]

Caption: Canonical G-protein signaling pathway activated by this compound at the μ-opioid receptor.

β-Arrestin-Mediated Signaling

This pathway is associated with receptor desensitization, internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[8][9]

Caption: β-Arrestin recruitment and receptor regulation pathway following MOR activation.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound's activity are outlined below.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the μ-opioid receptor (e.g., HEK-293 cells transfected with OPRM1, rat brain tissue) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and resuspend in an appropriate assay buffer.

-

Assay Incubation: In a series of tubes or a microplate, combine the membrane preparation, a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO), and varying concentrations of the unlabeled test compound (this compound).

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[12]

-

Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: Wash the filters with cold buffer to remove non-specific binding. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the log concentration of this compound. Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Caption: Workflow for a radioligand displacement binding assay to determine Ki.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.[13][14]

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the MOR as described in the binding assay protocol.

-

Pre-incubation: Pre-incubate membranes with GDP to ensure G-proteins are in an inactive state.[15]

-

Assay Incubation: Incubate the membranes in an assay buffer containing [³⁵S]GTPγS, GDP, and varying concentrations of this compound.

-

Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters and measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ and Emax values.

Caption: Workflow for a [35S]GTPγS functional assay to measure G-protein activation.

In Vivo Analgesia Models

Standard animal models are used to assess the analgesic (pain-relieving) properties of compounds. The hot plate and tail immersion tests are common methods for evaluating centrally acting analgesics.[16][17]

Methodology (Hot Plate Test):

-

Acclimatization: Acclimatize mice or rats to the testing environment to reduce stress.

-

Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C ± 0.5°C) and record the latency to a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16]

-

Drug Administration: Administer this compound or a control substance (vehicle, morphine) via a specific route (e.g., intraperitoneal injection).

-

Post-Treatment Measurement: At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, place the animal back on the hot plate and measure the response latency.

-

Data Analysis: An increase in the time taken to respond is indicative of an analgesic effect. The percent of maximal possible effect (%MPE) or percent analgesia can be calculated.

Methodology (Tail Immersion Test):

-

Acclimatization & Baseline: Similar to the hot plate test, establish a baseline by measuring the time it takes for the animal to withdraw its tail from hot water (e.g., 55°C ± 0.5°C).[16] A cut-off time is employed.

-